molecular formula C15H14ClN3O3S B2465460 (E)-2-(4-chlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide CAS No. 391884-55-2

(E)-2-(4-chlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide

Cat. No.: B2465460
CAS No.: 391884-55-2
M. Wt: 351.81
InChI Key: HIKRFOPSYWRBKE-QGMBQPNBSA-N
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Description

(E)-2-(4-chlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H14ClN3O3S and its molecular weight is 351.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Studies

One area of research involves the synthesis of derivatives and their antimicrobial studies. For instance, compounds similar to the specified chemical have been synthesized and evaluated for their antimicrobial properties. This includes the development of thiazolidine and azetidine derivatives, which have shown moderate to good activity against gram-positive and gram-negative bacteria. Such studies are crucial in the discovery of new antimicrobial agents that could potentially be developed into drugs to combat resistant strains of bacteria (Patel, Mistry, & Desai, 2009).

Molecular Docking and Anticancer Activity

Another application is in the synthesis and molecular docking analysis of compounds for anticancer activity. Research has been conducted on the synthesis of compounds and their evaluation against specific cancer targets. Molecular docking studies help in understanding the potential of these compounds to interact with cancer-related enzymes or receptors, offering insights into their therapeutic potential (Sharma et al., 2018).

QSAR Studies for Antibacterial Agents

Quantitative Structure-Activity Relationship (QSAR) studies are another significant application. These studies involve analyzing the relationship between chemical structure variations of synthesized compounds and their antibacterial activities. Such research aids in the design of more effective antibacterial agents by understanding how structural changes affect biological activity (Desai et al., 2008).

Electroanalytical Applications

Research into the electroanalytical applications of related compounds, especially in the detection and quantification of pharmaceuticals, represents another vital area. For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) films synthesized with various dopants have been studied for their electrocatalytical activity in the electrooxidation of acetaminophen, demonstrating the potential of such compounds in electrochemical sensors and analytical chemistry (Tsakova, Ilieva, & Filjova, 2015).

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c16-11-3-5-12(6-4-11)22-10-15(21)17-9-14(20)19-18-8-13-2-1-7-23-13/h1-8H,9-10H2,(H,17,21)(H,19,20)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKRFOPSYWRBKE-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)CNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324172
Record name 2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

391884-55-2
Record name 2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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